![molecular formula C22H18F3NO2 B2786017 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351594-84-7](/img/structure/B2786017.png)
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), a trifluoromethyl group (-CF3), and a biphenyl group (two benzene rings connected by a single bond). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carboxamide group and the introduction of the trifluoromethyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, trifluoromethyl, and biphenyl groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in condensation reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in its structure .Mecanismo De Acción
Target of Action
It is known that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are common targets in SM reactions .
Mode of Action
The compound likely participates in SM cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways could have downstream effects on the synthesis of various organic compounds.
Pharmacokinetics
It is known that the compound’s structure includes a trifluoromethyl group, which is often associated with increased stability, lipophilicity, and bioavailability in pharmaceutical compounds .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of various organic compounds, which could have numerous applications in fields such as medicinal chemistry and material science.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, SM cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could remain stable and effective under a wide range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its irreversible binding to the active site of BTK. However, this compound also has limitations, including its poor solubility and potential off-target effects.
Direcciones Futuras
For the research and development of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to understand the mechanisms of resistance to this compound and to identify potential combination therapies that could enhance its efficacy. Finally, the development of more potent and selective BTK inhibitors, with improved pharmacokinetic properties, could further advance the field of B-cell malignancy therapy.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves several steps, starting with the reaction of 4-(trifluoromethyl)benzyl alcohol with 2-bromoethylamine hydrobromide to form the intermediate 2-(4-(trifluoromethyl)phenyl)ethylamine. This intermediate is then reacted with 4-bromobiphenyl-4-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling, leading to apoptosis and decreased proliferation of B cells.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)19-12-10-17(11-13-19)20(27)14-26-21(28)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20,27H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGCNDHBIRSKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

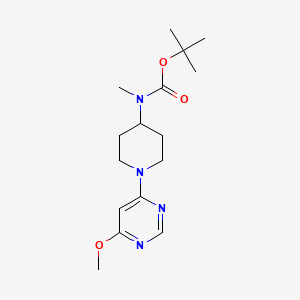
![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)
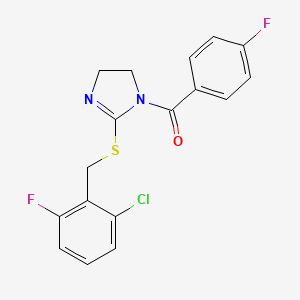
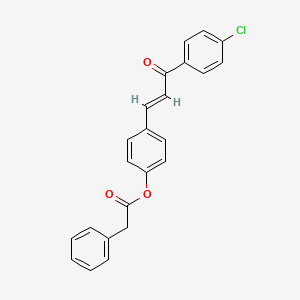

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)
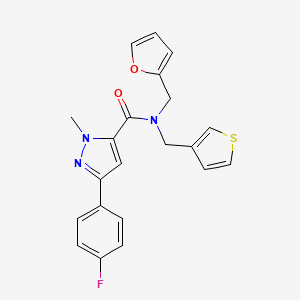
![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)
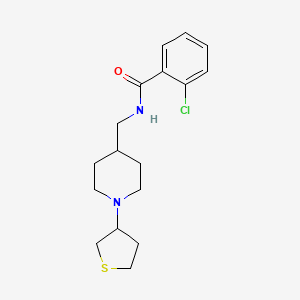
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)
